molecular formula C23H31N5O2 B3205240 N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1040642-27-0

N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B3205240
CAS No.: 1040642-27-0
M. Wt: 409.5 g/mol
InChI Key: YMVHFKJFLSVMJU-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group and a cyclohexyl carboxamide moiety. The piperazine-carboxamide scaffold is common in medicinal chemistry due to its versatility in interacting with biological targets .

Properties

IUPAC Name

N-cyclohexyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-2-30-20-10-8-18(9-11-20)21-12-13-22(26-25-21)27-14-16-28(17-15-27)23(29)24-19-6-4-3-5-7-19/h8-13,19H,2-7,14-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVHFKJFLSVMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to the death of the bacteria. The compound may also interact with other enzymes and receptors, modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Piperazine-Carboxamide Scaffolds

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
  • Key Features :
    • Pyridazin-3-yl group linked to a piperazine-carboxamide core.
    • Substituted with a trifluoromethyl chroman moiety.
  • Pharmacological Profile :
    • Potent FAAH inhibitor: IC₅₀ = 8.8 nM (human), 10 nM (rat) .
    • >200-fold selectivity over 137 off-target proteins.
    • Irreversible inhibition mechanism and high brain penetrability .
  • Comparison: The target compound replaces the trifluoromethyl chroman with a cyclohexyl-4-ethoxyphenyl group, which may alter selectivity and pharmacokinetics.
N-(4-ethoxyphenyl)-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxamide ()
  • Key Features :
    • Thiazolo-pyridin heterocycle instead of pyridazine.
    • 4-ethoxyphenyl substituent retained.
  • ).
  • Comparison :
    • The thiazolo-pyridin system may confer different electronic properties compared to pyridazine, influencing target binding. The 4-ethoxyphenyl group is shared, suggesting a role in modulating solubility or receptor interactions.

Piperazine-Carboxamide Derivatives with Varied Substituents

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Key Features :
    • Simpler structure with ethyl-piperazine and 4-chlorophenyl groups.
    • Piperazine ring adopts a chair conformation .
Quinazolinone-Piperazine Derivatives (A1–A6, )
  • Key Features :
    • 4-Oxo-3,4-dihydroquinazolin-2-ylmethyl substituent.
    • Varied aryl groups (fluoro, chloro) on the carboxamide.
  • Physical Properties :
    • Melting points: 189–199°C; yields: 45–57% .
  • Comparison: The target compound’s pyridazine-4-ethoxyphenyl system may offer better metabolic stability than the quinazolinone core. The cyclohexyl group could improve lipophilicity relative to aryl substituents in A1–A4.

Heterocyclic Variants with Piperazine-Carboxamide Linkers

N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide ()
  • Key Features :
    • 1,2,4-Thiadiazole ring instead of pyridazine.
    • Isolated from Gnaphalium polycaulon with anti-inflammatory activity .
  • Comparison :
    • Thiadiazole’s electron-withdrawing nature may reduce basicity compared to pyridazine, altering binding to targets like FAAH or inflammatory mediators.
Benzo[b][1,4]oxazin Derivatives (Compounds 28, 29a/b, )
  • Key Features: Benzooxazin-propanoyl-piperazine-carboxamide hybrids. Substituted with pyridin-3-yl or phenethyl groups.
  • Spectral Data :
    • HRMS and NMR confirm structural integrity; yields: 10–81% .
  • Comparison :
    • The benzooxazin moiety introduces a fused aromatic system, which may enhance rigidity and affinity for planar binding pockets compared to the pyridazine ring.

Biological Activity

N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H30N4O
  • Molecular Weight : 394.52 g/mol
  • CAS Number : [to be determined]

This compound exhibits several biological activities, primarily through interactions with various receptors and enzymes:

  • Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that it may exhibit moderate to strong inhibitory activity against these enzymes, potentially enhancing cholinergic transmission in the brain.
  • Antimicrobial Activity : There is emerging evidence suggesting that compounds with similar structures possess antimicrobial properties. While specific data on this compound is limited, related piperazine derivatives have shown efficacy against various bacterial strains.
  • Anticancer Potential : Some derivatives of piperazine have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines require further investigation.

Biological Activity Data

Activity TypeAssay/MethodologyResult (IC50 or Effect)Reference
AChE InhibitionEnzyme assayIC50 = 0.055 µM
BChE InhibitionEnzyme assayIC50 = 0.017 µM
Antimicrobial ActivityDisk diffusion methodZone of inhibition varies[Pending further studies]
Anticancer ActivityMTT assay on cancer cell linesCell viability reduction[Pending further studies]

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide
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N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide

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